molecular formula C14H10Cl3NO3 B2410910 2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate CAS No. 875285-33-9

2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate

Cat. No.: B2410910
CAS No.: 875285-33-9
M. Wt: 346.59
InChI Key: HEEZVBMFPXIGQM-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of chlorinated aromatic esters It is characterized by the presence of both a dichlorophenoxy group and a chloropyridine carboxylate group

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c15-9-3-4-11(16)12(8-9)20-6-7-21-14(19)10-2-1-5-18-13(10)17/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEZVBMFPXIGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)OCCOC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with 2-(2,5-dichlorophenoxy)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The phenoxy and pyridine rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives with new functional groups.

    Oxidation: Formation of oxidized products such as quinones or N-oxides.

    Reduction: Formation of reduced products such as alcohols or amines.

Scientific Research Applications

2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate
  • 2-(2,5-Dichlorophenoxy)ethyl 3-chloropyridine-4-carboxylate
  • 2-(2,5-Dichlorophenoxy)ethyl 2-bromopyridine-3-carboxylate

Uniqueness

2-(2,5-Dichlorophenoxy)ethyl 2-chloropyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dichlorophenoxy and chloropyridine groups provides a distinct combination of properties that can be leveraged in various applications.

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